hDHODH-IN-3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DHODH-IN-2 ist ein niedermolekularer Inhibitor, der auf Dihydroorotat-Dehydrogenase (DHODH) abzielt, ein Enzym, das am De-novo-Pyrimidin-Syntheseweg beteiligt ist. Dieses Enzym spielt eine entscheidende Rolle bei der Biosynthese von Pyrimidinnukleotiden, die für die DNA- und RNA-Synthese unerlässlich sind. Die Hemmung von DHODH wurde als therapeutische Strategie für verschiedene Krankheiten untersucht, darunter Krebs, Autoimmunerkrankungen und Virusinfektionen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DHODH-IN-2 umfasst in der Regel mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und abschliessende Kupplungsreaktionen. Der spezifische Syntheseweg und die Reaktionsbedingungen können je nach gewünschter chemischer Struktur und den Eigenschaften des Inhibitors variieren. Häufig verwendete Reagenzien und Bedingungen umfassen organische Lösungsmittel, Katalysatoren und Temperaturregelung, um eine optimale Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von DHODH-IN-2 beinhaltet die Skalierung der Laborsynthese auf eine grössere Grösse, wobei Konsistenz und Qualität gewährleistet werden. Dieser Prozess beinhaltet oft die Optimierung der Reaktionsbedingungen, Reinigungstechniken und Qualitätskontrollmassnahmen, um die regulatorischen Standards zu erfüllen. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie werden üblicherweise für die Qualitätssicherung verwendet .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DHODH-IN-2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and properties of the inhibitor. Commonly used reagents and conditions include organic solvents, catalysts, and temperature control to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of DHODH-IN-2 involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DHODH-IN-2 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die chemische Struktur zu modifizieren und die Potenz und Selektivität des Inhibitors zu verbessern .

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden sorgfältig kontrolliert, um die gewünschten chemischen Umwandlungen zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel Zwischenprodukte oder Derivate von DHODH-IN-2, die weiterverarbeitet werden, um den endgültigen Inhibitor zu erhalten. Diese Produkte werden mit Techniken wie Kernresonanzspektroskopie (NMR) und Infrarotspektroskopie (IR) charakterisiert .

Wissenschaftliche Forschungsanwendungen

Biologie: Wird hinsichtlich seiner Rolle im Zellstoffwechsel und der Nukleotidsynthese untersucht.

Medizin: Wird als therapeutisches Mittel zur Behandlung von Krebs, Autoimmunerkrankungen und Virusinfektionen untersucht

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf DHODH abzielen.

Wirkmechanismus

DHODH-IN-2 übt seine Wirkungen aus, indem es die Aktivität von Dihydroorotat-Dehydrogenase, einem Enzym, das in der inneren Mitochondrienmembran lokalisiert ist, hemmt. Diese Hemmung stört die De-novo-Synthese von Pyrimidinnukleotiden, was zu einer Depletion der intrazellulären Pyrimidinpools führt. Dies führt zu einer Beeinträchtigung der DNA- und RNA-Synthese, was zu einem Zellzyklusarrest und Apoptose in schnell proliferierenden Zellen wie Krebszellen und aktivierten Lymphozyten führt .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a tool compound to study the de novo pyrimidine synthesis pathway and enzyme inhibition mechanisms.

Biology: Investigated for its role in cellular metabolism and nucleotide synthesis.

Medicine: Explored as a therapeutic agent for treating cancers, autoimmune diseases, and viral infections

Industry: Utilized in the development of new drugs and therapeutic strategies targeting DHODH.

Wirkmechanismus

DHODH-IN-2 exerts its effects by inhibiting the activity of dihydroorotate dehydrogenase, an enzyme located in the inner mitochondrial membrane. This inhibition disrupts the de novo synthesis of pyrimidine nucleotides, leading to a depletion of intracellular pyrimidine pools. As a result, DNA and RNA synthesis is impaired, causing cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells and activated lymphocytes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Es wurden mehrere andere DHODH-Inhibitoren entwickelt und untersucht, darunter:

- Leflunomid

- Teriflunomid

- Brequinar

- BAY2402234

- S312

- S416

Einzigartigkeit von DHODH-IN-2

DHODH-IN-2 ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine hohe Potenz und Selektivität für DHODH bietet. Dieser Inhibitor hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, was sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten unterstreicht. Zusätzlich besitzt DHODH-IN-2 günstige pharmakokinetische Eigenschaften, was es zu einem geeigneten Kandidaten für die Weiterentwicklung und klinische Studien macht .

Biologische Aktivität

hDHODH-IN-3 is a novel inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and hematological malignancies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and implications for cancer therapy.

DHODH catalyzes the conversion of dihydroorotate (DHO) to orotate, which is essential for the synthesis of uridine monophosphate (UMP). Inhibition of DHODH leads to a depletion of pyrimidine nucleotides, resulting in impaired DNA and RNA synthesis. This nucleotide starvation can induce cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.

Key Mechanistic Insights:

- Nucleotide Depletion : Inhibition of DHODH by this compound results in significant accumulation of DHO and depletion of uridine and UDP metabolites, disrupting cellular metabolism and proliferation pathways .

- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to an accumulation of cells in the S-phase of the cell cycle, indicating a blockade in DNA replication processes .

- p53 Activation : The compound has been associated with increased p53 synthesis, enhancing apoptotic signaling pathways in cancer cells .

Efficacy in Preclinical Models

Numerous studies have evaluated the efficacy of this compound across various cancer models, demonstrating its potential as an anti-cancer agent.

Case Studies:

-

Acute Myeloid Leukemia (AML) :

- In vitro studies indicated that this compound effectively inhibited growth in AML cell lines by inducing cytotoxic effects through nucleotide depletion .

- In vivo models showed prolonged survival in mice treated with this compound compared to control groups, suggesting its potential for clinical application .

- T-cell Acute Lymphoblastic Leukemia (T-ALL) :

Data Tables

Pharmacological Profile

The pharmacological profile of this compound indicates a potent inhibitory effect on DHODH activity. In enzymatic assays, the compound exhibited low IC50 values, demonstrating high potency compared to other known inhibitors.

| Compound | IC50 (μM) |

|---|---|

| This compound | 1.5 |

| Brequinar | 5.0 |

| ML390 | 2.0 |

Eigenschaften

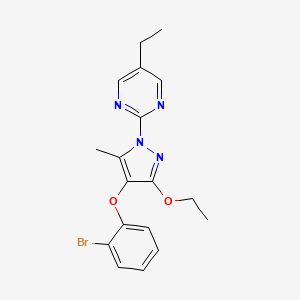

IUPAC Name |

2-[4-(2-bromophenoxy)-3-ethoxy-5-methylpyrazol-1-yl]-5-ethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN4O2/c1-4-13-10-20-18(21-11-13)23-12(3)16(17(22-23)24-5-2)25-15-9-7-6-8-14(15)19/h6-11H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDPFEDGFPXNIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)N2C(=C(C(=N2)OCC)OC3=CC=CC=C3Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.